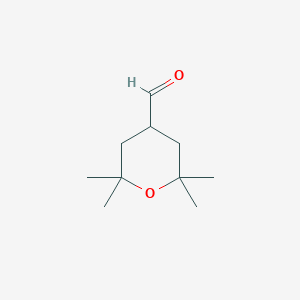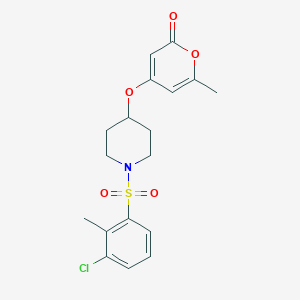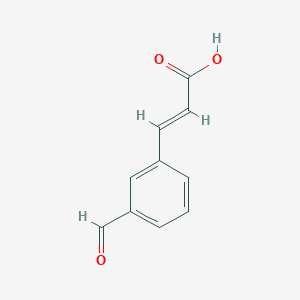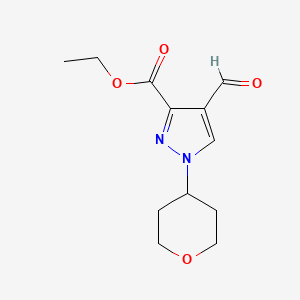
2,2,6,6-Tetramethyloxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyloxane-4-carbaldehyde is a chemical compound with the molecular formula C10H18O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethyloxane-4-carbaldehyde can be represented by the InChI code: 1S/C10H18O2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h7-8H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethyloxane-4-carbaldehyde is a solid at room temperature . It has a molecular weight of 170.25 . The compound should be stored in a refrigerator .Scientific Research Applications
Oxidation of Primary Alcohols to Aldehydes
2,2,6,6-Tetramethyl-1-piperidinyloxy, a related compound, has demonstrated efficacy in catalyzing the oxidation of primary alcohols to aldehydes without overoxidation to carboxylic acids. This process is noted for its efficiency and selectivity, making it valuable for synthesizing aldehydes from a broad range of aliphatic, benzylic, and allylic alcohols. The method operates under mild conditions, utilizing a biphasic system and exhibiting high chemoselectivity, especially when primary alcohols are oxidized in the presence of secondary ones, leading to selective transformation into hydroxy aldehydes in some cases (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Synthesis of Cyclic Alkenyl Ethers from Acetylenic Aldehydes
The compound has been implicated in research exploring the synthesis of cyclic alkenyl ethers from acetylenic aldehydes. A study demonstrated that carbon-tethered acetylenic aldehydes react with alcohols in the presence of Pd(OAc)2, catalyzing the formation of 5- or 6-membered acetal products efficiently. This reaction underscores the dual role of Pd(II) both as a Lewis acid and as a transition-metal catalyst, facilitating the attack of alcohol to the aldehyde and the subsequent reaction of the hemiacetal with the alkyne to produce alkenyl ethers (Asao, Nogami, Takahashi, & Yamamoto, 2002).
Catalysis of Isoquinolines Synthesis
In a study exploring new routes for the synthesis of isoquinolines, 3-Bromopyridine-4-carbaldehyde was tethered with electron-withdrawing group substituted alkenes via Heck coupling followed by an aldol reaction under a catalytic system of Pd(OAc)2/PPh3/NaOAc. This process, performed in dioxane at 150°C, afforded the corresponding isoquinolines in good yields, demonstrating the versatility of catalytic systems involving carbaldehyde derivatives in synthesizing complex heterocyclic compounds (Cho & Patel, 2006).
Safety and Hazards
The safety information available indicates that 2,2,6,6-Tetramethyloxane-4-carbaldehyde has several hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2,2,6,6-tetramethyloxane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPIGHUDRUZIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyloxane-4-carbaldehyde | |
CAS RN |
1212021-33-4 |
Source


|
| Record name | 2,2,6,6-tetramethyloxane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2881604.png)
![2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2881606.png)

![8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881610.png)
![7-cyclopentyl-6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2881611.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-methyl-1,3-benzoxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2881614.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2881617.png)
![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2881618.png)
![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2881621.png)



